molecular formula C53H82O2 B1237563 Plastochromanol 8 CAS No. 4382-43-8

Plastochromanol 8

Cat. No.: B1237563
CAS No.: 4382-43-8
M. Wt: 751.2 g/mol
InChI Key: PTMZTTPJFDLIOR-HCCCIJMNSA-N
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Description

Plastochromanol 8 is a naturally occurring tocochromanol, a member of the vitamin E family. It is characterized by its chromanol ring and an unsaturated side chain consisting of eight isoprene units. This compound was first discovered in the mid-1960s in the leaves of the rubber tree. This compound is known for its potent antioxidant properties, which play a crucial role in protecting lipids within plant tissues from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Plastochromanol 8 can be isolated from natural sources such as flaxseed oil. The preparation involves several steps:

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve the extraction from plant oils, followed by chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Plastochromanol 8 undergoes various chemical reactions, primarily due to its antioxidant properties:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

    Reduction: Reducing agents such as ascorbic acid can be used.

    Substitution: Various catalysts and solvents can facilitate substitution reactions.

Major Products: The primary products formed from these reactions are less reactive lipid radicals and oxidized forms of this compound, such as plastochromanol quinone .

Scientific Research Applications

Plastochromanol 8 has a wide range of applications in scientific research:

    Chemistry: It is studied for its antioxidant properties and potential use in stabilizing lipid-based formulations.

    Biology: Research focuses on its role in protecting plant tissues from oxidative stress and its involvement in plant development and stress responses.

    Medicine: Although not as extensively studied as other vitamin E compounds, this compound’s antioxidant properties suggest potential therapeutic applications in preventing oxidative damage in human tissues.

    Industry: It is used in the food industry as a natural antioxidant to extend the shelf life of lipid-containing products.

Mechanism of Action

Plastochromanol 8 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to lipids and other cellular components. The chromanol ring is responsible for its ability to donate electrons and neutralize reactive species. This compound also interacts with various molecular targets and pathways involved in oxidative stress responses, including the regulation of antioxidant enzymes .

Comparison with Similar Compounds

Plastochromanol 8 is unique among tocochromanols due to its longer side chain with eight isoprene units. Similar compounds include:

This compound stands out due to its superior antioxidant properties and its presence in various plant tissues, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(3E,7E,11E,15E,19E,23E,27E)-4,8,12,16,20,24,28,32-octamethyltritriaconta-3,7,11,15,19,23,27,31-octaenyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-37-53(12)38-36-50-39-51(54)48(10)49(11)52(50)55-53/h21,23,25,27,29,31,33,35,39,54H,13-20,22,24,26,28,30,32,34,36-38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+/t53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMZTTPJFDLIOR-HCCCIJMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H82O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019983
Record name Plastochromanol 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-43-8
Record name Plastochromanol 8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4382-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plastochromanol 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plastochromanol 8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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